molecular formula C20H20ClN3O2 B2700282 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide CAS No. 1170428-81-5

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide

Cat. No. B2700282
CAS RN: 1170428-81-5
M. Wt: 369.85
InChI Key: PIRJCDOCBRKGEE-UHFFFAOYSA-N
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Description

“N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The quinazolinone structure is often found in various pharmaceuticals due to its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a chlorophenyl group, a methyl group, and a pivalamide group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the various functional groups and the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase its lipophilicity, while the pivalamide group could influence its solubility .

Scientific Research Applications

Enzyme Inhibition

The crystal structure of N-(4-acetylphenyl)carbamothioyl)pivalamide (referred to as compound 3) was synthesized and characterized. Experimental and theoretical studies revealed its molecular characteristics. In biological evaluations, compound 3 demonstrated significant enzyme inhibition activity against several enzymes:

Antiviral Activity

While not explicitly mentioned for this compound, related derivatives containing a 1,3,4-thiadiazole moiety have been investigated for antiviral properties. Further research could explore the potential antiviral effects of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide .

Supramolecular Chemistry

Given its unique structure, this compound may participate in supramolecular interactions. Investigating its behavior in host-guest systems or self-assembly could reveal interesting insights .

Medicinal Chemistry

Exploring the compound’s pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects, could provide valuable information for drug development .

Computational Chemistry

Theoretical calculations using density functional theory (DFT) and frontier molecular orbital analysis shed light on its reactivity and electronic properties. Researchers can further explore its electronic structure and reactivity in different environments .

Material Science

Considering its unique heterocyclic structure, N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide might find applications in materials science, such as organic semiconductors or functional materials .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-12-22-17-10-7-14(23-19(26)20(2,3)4)11-16(17)18(25)24(12)15-8-5-13(21)6-9-15/h5-11H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRJCDOCBRKGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C(C)(C)C)C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide

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